N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Medicinal chemistry Receptor pharmacology Sigma receptor

This heterocyclic building block is a strategic choice for proprietary medicinal chemistry programs. It features a thiophene-3-carboxamide cap linked to a piperidine-tetrahydrothiophene scaffold. As no public biological or pharmacological data exists, it is a blank slate for generating novel in-house SAR, selectivity, and ADME-PK profiles. Ideal as a test substrate for amide-coupling methodologies or for building comparative property panels with in-house analogs. Purity and structural identity must be confirmed by the end user via orthogonal analytical methods (NMR, HRMS, HPLC).

Molecular Formula C15H22N2OS2
Molecular Weight 310.47
CAS No. 2034506-15-3
Cat. No. B2996183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
CAS2034506-15-3
Molecular FormulaC15H22N2OS2
Molecular Weight310.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSC3
InChIInChI=1S/C15H22N2OS2/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18)
InChIKeyXZDYMPFAGYYTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide (CAS 2034506-15-3) Baseline


N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide (CAS 2034506-15-3) is a heterocyclic small molecule featuring a thiophene-3-carboxamide cap linked via a methylene spacer to a piperidine-tetrahydrothiophene scaffold. Scientific selection of this compound is currently blocked by a near-total absence of primary, peer-reviewed biological or pharmacological data. A rigorous, multi-database search (PubMed, SciFinder, Google Patents, PubChem, ChemSpider, BindingDB) returned no quantitative in vitro or in vivo pharmacology linked to this specific CAS number. Every public-facing product page detected in this search round belongs to vendor curation portals excluded per the absolute source exclusion list.

Why Generic Substitution Is Not Yet Defensible for CAS 2034506-15-3: The Evidence Void


When zero bioactivity data exist for the reference compound, no meaningful differentiation or interchangeability analysis with close structural analogs—such as the furan-2‑carboxamide, furan‑2‑yl‑isoxazole‑3‑carboxamide, or methylsulfonyl‑piperidine‑4‑carboxamide variants of the 1‑(tetrahydrothiophen‑3‑yl)piperidin‑4‑yl scaffold—can be performed. Absent publicly accessible IC₅₀/Kᵢ values, target‑engagement data, or curated selectivity panels, all analogs are functionally equivalent blanks from an evidence‑based procurement perspective. Any substitution claim is therefore speculative.

Quantitative Differentiation Evidence for CAS 2034506-15-3 Sourcing Decisions


No Head‑to‑Head Quantitative Biological Data Found for CAS 2034506-15-3 vs. Any Defined Comparator

A targeted search across PubMed, BindingDB, ChEMBL, Google Patents, and authoritative chemical databases returned no quantitative pharmacological data (IC₅₀, Kᵢ, EC₅₀) for the target compound in any assay system. Consequently, no direct head‑to‑head or cross‑study comparable evidence can be constructed against its closest structural analogs (furan‑2‑carboxamide variant CAS 2034589‑88‑1, methylsulfonyl‑piperidine variant, or 5‑bromofuran‑2‑carboxamide variant). The compound remains a completely uncharacterized entity in the public domain.

Medicinal chemistry Receptor pharmacology Sigma receptor Kinase inhibition

No Validated Target‑Family or Pathway‑Specific Fingerprint Identifiable for CAS 2034506-15-3

Distant class‑level inference from thiophene‑3‑carboxamide congeners suggests theoretical potential against VEGFR‑2 (exemplified by compound 14d, IC₅₀ = 191.1 nM), JNK, or sigma receptors. However, none of these scaffold‑hopping inferences have been experimentally validated for the tetrahydrothiophen‑3‑yl‑piperidine‑methylamine framework of the target compound, and no selectivity or liability data exist. Class‑level extrapolation without direct confirmatory data creates a high probability of off‑target or null outcomes.

Target deconvolution GPCR Ion channel Kinase profiling

No Solubility, Stability, or ADME‑PK Data Available to Support Formulation or In Vivo Selection

No experimental logP/D, kinetic aqueous solubility, microsomal/ hepatocyte stability, CYP inhibition, Caco‑2 permeability, plasma protein binding, or in vivo PK data have been disclosed for the target compound. The only computed property retrievable from vendor pages (cLogP ≈ 2.64, tPSA ≈ 49 Ų) is purely predictive and cannot replace experimental validation. In contrast, the furan‑2‑carboxamide analog (CAS 2034589‑88‑1) is documented with a molecular formula of C₁₈H₂₃N₃O₃S and MW 361.46, but likewise lacks experimental ADME‑PK data.

ADME Physicochemical properties Solubility Permeability

Prudent Application Scenarios for CAS 2034506-15-3 in the Absence of Differentiating Evidence


De novo chemical probe generation in a fully self‑contained screening campaign

The compound can serve as a starting point for a proprietary medicinal chemistry program only if the screening group commits to generating all primary pharmacology, selectivity, ADME‑PK, and toxicology data internally. No external benchmarking is possible, and the molecule should be benchmarked against in‑house analogs of the same scaffold.

Synthetic methodology development and scaffold validation

The compound may be useful as a test substrate for developing or optimizing amide‑coupling methodologies involving sterically hindered piperidine‑tetrahydrothiophene amines, provided purity and structural identity are established by the end user through orthogonal analytical methods (NMR, HRMS, HPLC).

Comparative physicochemical profiling of tetrahydrothiophene‑piperidine congeners

If a laboratory has access to multiple analogs of the 1‑(tetrahydrothiophen‑3‑yl)piperidine‑4‑methanamine scaffold, the compound can be included in a panel to generate comparative logD, solubility, and permeability data, but this panel constitutes original research with no external baseline.

Quote Request

Request a Quote for N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.